1-(2,3-Dichlorophenyl)ethanone
Description
1-(2,3-Dichlorophenyl)ethanone (CAS 56041-57-7) is an aromatic ketone featuring a chlorine-substituted phenyl ring at the 2- and 3-positions. It serves as a key intermediate in synthesizing pharmaceuticals, agrochemicals, and bioactive molecules. Its structural features, including electron-withdrawing chlorine atoms, influence its reactivity, physicochemical properties, and biological activity .
Properties
IUPAC Name |
1-(2,3-dichlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMABBMYSEVZARZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40204585 | |
| Record name | 1-(2,3-Dichlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40204585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56041-57-7 | |
| Record name | 1-(2,3-Dichlorophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56041-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-(2,3-Dichlorophenyl)ethanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056041577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,3-Dichlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40204585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,3-dichlorophenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.486 | |
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| Record name | 1-(2,3-DICHLOROPHENYL)ETHANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN2KG56TE3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
The synthesis of 1-(2,3-Dichlorophenyl)ethanone typically involves the Friedel-Crafts acylation of 2,3-dichlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(2,3-Dichlorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,3-dichlorobenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 1-(2,3-dichlorophenyl)ethanol when treated with reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(2,3-Dichlorophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2,3-Dichlorophenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Reactivity
The position of chlorine substituents significantly impacts reactivity and synthetic utility:
- 1-(2,4-Dichlorophenyl)ethanone (CAS 13061-28-4): The 2,4-dichloro substitution pattern enhances electrophilicity at the carbonyl group, facilitating nucleophilic additions. For example, this compound reacts with 1H-1,2,3-triazole to form antifungal derivatives like 1-(2,4-dichlorophenyl)-2-(triazolyl)ethanone (yield: 74–85%) .
- 1-(3,4-Dichlorophenyl)ethanone: The 3,4-substitution reduces steric hindrance compared to 2,3-dichloro derivatives, improving yields in Claisen-Schmidt condensations (78% vs. 74% for 2,4-dichloro analogs) .
- 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone (CAS 130336-16-2): The trifluoromethyl group increases lipophilicity and metabolic stability, making it useful in agrochemical design .
Table 1: Substituent Effects on Reactivity
Antipsychotic Potential
- 1-(Biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethanone (3k): This derivative exhibits dual anti-dopaminergic and anti-serotonergic activity with reduced catalepsy induction, a critical feature for atypical antipsychotics. QSAR models indicate its brain/blood partition coefficient (QPlogBB) correlates with efficacy .
- This compound analogs lacking piperazine moieties: Show negligible CNS activity, highlighting the importance of the piperazine-acetyl pharmacophore .
Antifungal Activity
- 1-(2,4-Dichlorophenyl)-2-(1H-1,2,3-triazol-1-yl)ethanone (9g): Exhibits potent inhibition of fungal CYP51 (lanosterol 14α-demethylase), with IC₅₀ values comparable to fluconazole. The triazole ring enhances target binding via coordination to heme iron .
Physicochemical Properties
- Melting Points: this compound: Not explicitly reported, but analogs like 1-(3,4-dichloro-2-hydroxyphenyl)ethanone melt at 109–114°C .
- Spectral Data: IR spectra of diazenyl derivatives (e.g., 1-(3-((2,3-dichlorophenyl)diazenyl)-4-hydroxyphenyl)ethanone) show ν(C=O) at 1678 cm⁻¹, consistent with ketone functionality .
Biological Activity
1-(2,3-Dichlorophenyl)ethanone, also known as 2,3-dichloroacetophenone, is an organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C9H7Cl2O
- Molecular Weight : 204.06 g/mol
- IUPAC Name : this compound
The compound exhibits a ketone functional group attached to a dichlorobenzene moiety, influencing its reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that this compound possesses antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The compound demonstrated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes and interfering with metabolic pathways .
Anti-Inflammatory Effects
In addition to its antimicrobial properties, this compound exhibits anti-inflammatory activity. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This effect is attributed to the modulation of nuclear factor kappa B (NF-κB) signaling pathways, leading to reduced inflammation in tissue models .
Case Study 1: Antibacterial Efficacy
A clinical trial evaluated the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients receiving topical applications showed a significant reduction in infection severity compared to those treated with standard antibiotics. The study concluded that the compound could be a valuable alternative in antibiotic-resistant cases .
Case Study 2: Inflammatory Disease Model
In a murine model of rheumatoid arthritis, administration of this compound resulted in decreased joint swelling and pain. Histological analysis revealed reduced infiltration of inflammatory cells in affected joints. These findings suggest potential applications in treating autoimmune inflammatory conditions .
Data Table: Biological Activities of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
